molecular formula C8H11N5O2S B11257486 5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No.: B11257486
M. Wt: 241.27 g/mol
InChI Key: ZKCAIDZTMFGRAC-UHFFFAOYSA-N
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Description

5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide: is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also utilized in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, 5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is investigated for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development .

Medicine: Its ability to inhibit specific enzymes makes it a promising candidate for therapeutic development .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also explored for its potential in agricultural chemistry as a pesticide or herbicide .

Mechanism of Action

The mechanism of action of 5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, including the suppression of cancer cell growth or viral replication . The pathways involved in its mechanism of action are still under investigation, but it is known to affect key signaling pathways in cells .

Comparison with Similar Compounds

  • 5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol
  • 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
  • 5-Methyl triazolo pyrimidin-7-ol

Comparison: Compared to similar compounds, 5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its solubility and reactivity, making it more versatile in various applications .

Properties

Molecular Formula

C8H11N5O2S

Molecular Weight

241.27 g/mol

IUPAC Name

5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

InChI

InChI=1S/C8H11N5O2S/c1-4-5(2)10-7-11-8(16(9,14)15)12-13(7)6(4)3/h1-3H3,(H2,9,14,15)

InChI Key

ZKCAIDZTMFGRAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC(=N2)S(=O)(=O)N)N=C1C)C

Origin of Product

United States

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